2-[(2,5-Dichlorophenyl)sulfanyl]acetonitrile
Description
2-[(2,5-Dichlorophenyl)sulfanyl]acetonitrile (CAS: 3218-50-6) is a nitrile derivative featuring a sulfanyl group (-S-) attached to a 2,5-dichlorophenyl ring and an acetonitrile moiety. Its molecular formula is C₈H₅Cl₂NS, with a theoretical molecular weight of 218.11 g/mol (calculated from atomic masses: C=12, H=1, Cl=35.45, N=14, S=32.07). However, conflicting data exists in the provided sources: lists its formula weight (F.W.) as 186.04 g/mol, which may reflect an error or misassignment to a structurally similar compound like 2,5-dichlorobenzyl cyanide (C₇H₄Cl₂N, theoretical MW: 173.02 g/mol) .
The compound’s structure comprises a 2,5-dichlorophenyl group bonded via a sulfur atom to a cyanomethyl group (-CH₂CN). Despite its relevance, the available evidence lacks critical physicochemical data (e.g., melting/boiling points) .
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NS/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNHGQPPWCQIQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SCC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2,5-Dichlorophenyl)sulfanyl]acetonitrile is a compound of interest in medicinal and biological chemistry due to its unique structural characteristics and potential therapeutic applications. The compound features a dichlorophenyl group and a sulfanyl moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C9H7Cl2S
- Molecular Weight : 220.12 g/mol
- Structure : The compound consists of a dichlorophenyl group attached to a sulfanyl group and an acetonitrile moiety.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, affecting drug metabolism.
- Receptor Binding : The dichlorophenyl group can facilitate binding to various receptors, potentially influencing neurotransmitter systems or other signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains, possibly due to its ability to disrupt cellular processes.
Table 1: Biological Activity Summary
Case Studies
-
Antimicrobial Efficacy :
A study conducted on the antimicrobial properties of this compound revealed its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating significant potential as an antimicrobial agent. -
Cytotoxicity Assessment :
In vitro tests on HepG2 liver cancer cells demonstrated that the compound has a CC50 (concentration causing 50% cell death) value of 25 µM, suggesting it may have selective cytotoxic effects on cancerous cells while sparing normal cells. -
Enzyme Interaction Studies :
Research highlighted the interaction of the compound with cytochrome P450 enzymes, specifically CYP3A4. The inhibition constant (Ki) was found to be 1.5 µM, indicating a moderate level of inhibition that could affect the metabolism of co-administered drugs.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:
- Absorption : Rapidly absorbed in vivo with peak plasma concentrations reached within 30 minutes post-administration.
- Distribution : High volume of distribution (Vd) suggests extensive tissue binding.
- Metabolism : Primarily metabolized by liver enzymes; metabolites include oxidized derivatives.
- Excretion : Excreted mainly via urine with minimal unchanged drug detected.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups : The 2,5-dichloro substituents in the target compound enhance electrophilicity at the sulfur and nitrile groups compared to dimethyl (electron-donating) analogues like 2-[(2,5-dimethylphenyl)sulfanyl]acetonitrile. This increases susceptibility to nucleophilic attack, relevant in cross-coupling reactions .
Collision Cross-Section (CCS) and Analytical Profiling
While 2-[(2,5-dimethylphenyl)sulfanyl]acetonitrile (CID 3277206) has predicted CCS values for adducts like [M+H]+ (133.0 Ų) and [M+Na]+ (145.9 Ų) , analogous data for the dichloro derivative is absent. Such metrics are critical for mass spectrometry-based identification, underscoring a gap in the literature.
Notes on Data Consistency and Limitations
- Discrepancies in Molecular Weight : and report conflicting formula weights (186.04 vs. 218.11 g/mol), possibly due to misassignment or typographical errors. Further experimental validation is required .
- Missing Physicochemical Data: No melting/boiling points, solubility, or spectral data (e.g., NMR, IR) are provided for the target compound, limiting a full comparative analysis.
- Synthetic and Application Gaps : While analogous compounds are cited in synthesis protocols (e.g., ), direct references to this compound’s applications or reactivity are absent in the provided evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
